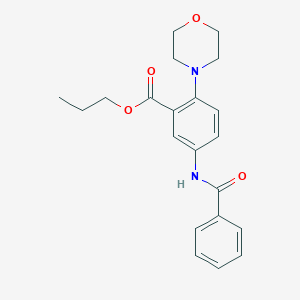![molecular formula C19H12BrN3O2 B250998 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as BPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, studies have shown that N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide interacts with specific proteins and enzymes in cells, leading to various biological effects. For example, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression. N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has also been shown to interact with beta-amyloid plaques in the brain, making it a potential imaging agent for Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. In biochemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been used as a molecular probe to study protein-protein interactions and has been shown to be a useful tool for drug discovery. In neuroscience, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been investigated for its potential use as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments, including its straightforward synthesis method and its potent biological effects. However, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide research. In cancer research, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be further investigated as a potential drug candidate for the treatment of cancer. In biochemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be used to study protein-protein interactions in more detail, potentially leading to the discovery of new drug targets. In neuroscience, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be further developed as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease. Additionally, the synthesis method for N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide could be optimized to improve its yield and solubility.
Métodos De Síntesis
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 5-bromo-3-chloropyridine with 2-amino-4-bromophenol, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, is obtained as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to possess potent anticancer properties and has been identified as a potential drug candidate for the treatment of cancer. In biochemistry, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been used as a molecular probe to study protein-protein interactions and has been shown to be a useful tool for drug discovery. In neuroscience, N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been investigated for its potential use as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease.
Propiedades
Fórmula molecular |
C19H12BrN3O2 |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-8-13(10-21-11-14)19-23-16-9-15(6-7-17(16)25-19)22-18(24)12-4-2-1-3-5-12/h1-11H,(H,22,24) |
Clave InChI |
MWLULBLOTTVXBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250937.png)